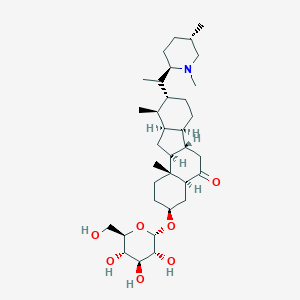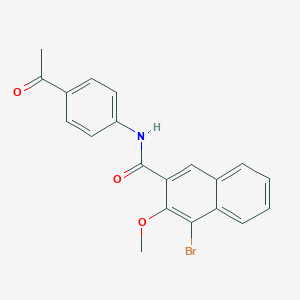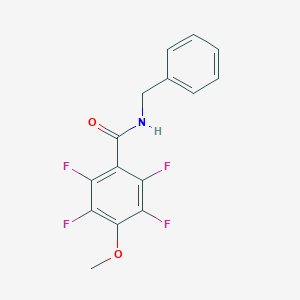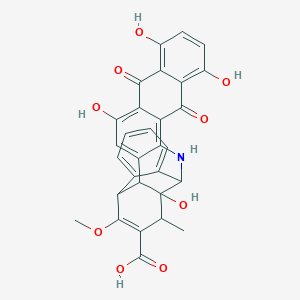![molecular formula C22H25BrN2O3S B236595 4-Hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-9-(3-methylbut-2-enyl)-2,3-dihydrofuro[3,2-g]chromen-5-one CAS No. 130289-28-0](/img/structure/B236595.png)
4-Hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-9-(3-methylbut-2-enyl)-2,3-dihydrofuro[3,2-g]chromen-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-9-(3-methylbut-2-enyl)-2,3-dihydrofuro[3,2-g]chromen-5-one is a natural product found in Erythrina costaricensis, Euchresta japonica, and other organisms with data available.
Applications De Recherche Scientifique
Chemical Synthesis and Characterization
Bioactive Coumarin Derivatives : New bioactive coumarins, including structural variants of 4-Hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-9-(3-methylbut-2-enyl)-2,3-dihydrofuro[3,2-g]chromen-5-one, have been isolated from Kielmeyera albopunctata. These compounds demonstrated moderate cytotoxicity and in vitro activity against Trypanosoma cruzi (Scio et al., 2003).
Synthesis Techniques : Methods for synthesizing related 4-hydroxycoumarin derivatives have been explored. One study focused on creating compounds with potential antibiotic properties by using different synthesis routes (Meikle & Stevens, 1979).
Catalyst Development for Synthesis : Polystyrene-supported catalysts have been developed for synthesizing Warfarin and its analogs, which are structurally related to 4-hydroxycoumarin derivatives (Alonzi et al., 2014).
Biological and Pharmacological Applications
Cytotoxic Properties : Investigation of 4-phenylcoumarins from the leaves of Marila pluricostata, including similar compounds, revealed cytotoxic properties against various human cancer cell lines (López-Pérez et al., 2005).
Antioxidant Activity : Studies have examined the antioxidant properties of 4-hydroxycoumarin derivatives. For instance, certain compounds demonstrated significant free radical scavenging activity in vitro (Stanchev et al., 2009).
Antimicrobial Effects : Research on the antimicrobial activity of novel 4-hydroxycoumarin derivatives has been conducted, highlighting their potential as antimicrobial agents (Behrami & Dobroshi, 2019).
Physical and Chemical Properties
Crystal Structure Analysis : The crystal structure of compounds similar to this compound has been studied to understand their molecular configuration and physical properties (Manolov et al., 2008).
Spectral Analysis and DFT Investigation : Spectroscopic analysis and quantum mechanical studies of benzopyran analogues, closely related to 4-hydroxycoumarins, have been carried out to assess their physicochemical properties and potential biological activity (Al-Otaibi et al., 2020).
Green Chemistry Approaches : One-pot synthesis methods using eco-friendly catalysts have been developed for creating 4H-chromen-4-ones, demonstrating the potential for more sustainable chemical production processes (Han et al., 2016).
Propriétés
Numéro CAS |
130289-28-0 |
|---|---|
Formule moléculaire |
C22H25BrN2O3S |
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
4-hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-9-(3-methylbut-2-enyl)-2,3-dihydrofuro[3,2-g]chromen-5-one |
InChI |
InChI=1S/C25H26O6/c1-13(2)5-10-16-23-17(11-19(31-23)25(3,4)29)21(27)20-22(28)18(12-30-24(16)20)14-6-8-15(26)9-7-14/h5-9,12,19,26-27,29H,10-11H2,1-4H3 |
Clé InChI |
LKFQSODZCVNSSG-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C2C(=C(C3=C1OC=C(C3=O)C4=CC=C(C=C4)O)O)CC(O2)C(C)(C)O)C |
SMILES canonique |
CC(=CCC1=C2C(=C(C3=C1OC=C(C3=O)C4=CC=C(C=C4)O)O)CC(O2)C(C)(C)O)C |
Synonymes |
euchrenone b(10) euchrenone b10 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(4-benzylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B236523.png)








![4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)butan-1-amine](/img/structure/B236570.png)




